1-(4-Chlorophenyl)undecan-1-OL

Description

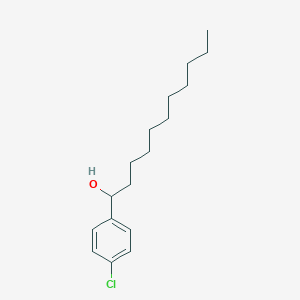

1-(4-Chlorophenyl)undecan-1-OL is a long-chain secondary alcohol featuring a 4-chlorophenyl substituent at the first carbon of an 11-carbon aliphatic chain. Its physicochemical properties (e.g., solubility, reactivity) are influenced by the interplay between the polar hydroxyl group, aromatic ring, and nonpolar alkyl chain.

Properties

CAS No. |

62425-21-2 |

|---|---|

Molecular Formula |

C17H27ClO |

Molecular Weight |

282.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)undecan-1-ol |

InChI |

InChI=1S/C17H27ClO/c1-2-3-4-5-6-7-8-9-10-17(19)15-11-13-16(18)14-12-15/h11-14,17,19H,2-10H2,1H3 |

InChI Key |

NCVBBTLYZSZJNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C1=CC=C(C=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)undecan-1-OL can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde, 1-(4-Chlorophenyl)undecanal, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)undecan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can yield different alcohol derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-(4-Chlorophenyl)undecan-1-one or 1-(4-Chlorophenyl)undecanoic acid.

Reduction: Various alcohol derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)undecan-1-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)undecan-1-OL involves its interaction with specific molecular targets. The chlorophenyl group can interact with biological membranes, potentially disrupting their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact : Chalcone derivatives (ketones) exhibit higher reactivity due to conjugation between the carbonyl and aromatic groups, whereas the alcohol group in 1-(4-Chlorophenyl)undecan-1-OL may confer different solubility and hydrogen-bonding capabilities.

- Bromine (larger, more polarizable) in Compound 4 improves cytotoxicity .

- Synthetic Efficiency : Microwave-assisted synthesis achieved higher yields (87.03%) for Compound 1 compared to bulkier derivatives like Compound 4 (55.32%) .

Cytotoxic Activity

While this compound’s bioactivity is unreported, chalcone derivatives with halogen substitutions show significant cytotoxicity against cancer cells:

Key Findings :

- Halogen Position : Bromine at the 3-position (Compound 4) enhances cytotoxicity compared to 4-Cl (Compound 1), likely due to improved interaction with cellular targets .

- Steric and Electronic Effects : Bulky substituents (e.g., isopropyl in Compound 4) may enhance membrane permeability or target binding.

Computational and Spectroscopic Insights

highlights computational studies on structurally related chlorophenyl compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP), analyzed via DFT at the B3LYP/6-311G(d,p) level . Key insights applicable to this compound include:

- Electronic Properties : The 4-chlorophenyl group stabilizes molecular orbitals, reducing energy gaps and enhancing reactivity.

- Hydrogen Bonding : Hydroxyl groups (as in 4CPHPP and this compound) facilitate intermolecular interactions, influencing crystallization and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.